molecular formula C9H16N4 B1437247 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine CAS No. 795310-52-0

4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine

Cat. No. B1437247
M. Wt: 180.25 g/mol
InChI Key: XBPPPXAGUDHXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine” is a chemical compound with the molecular formula C9H16N4 . It has an average mass of 180.250 Da and a monoisotopic mass of 180.137497 Da . It is used as an intermediate for pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine” consists of a piperidine ring attached to a 1,2,4-triazole ring via a single bond . The triazole ring is substituted at the 3 and 5 positions with methyl groups .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 354.4±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a flash point of 168.1±30.7 °C . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Molecular Structure

  • A study focused on synthesizing s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine. The molecular structure of these compounds was investigated using X-ray crystallography combined with Hirshfeld and DFT calculations, revealing the dominance of H...H, N...H, and H...C intermolecular interactions (Shawish et al., 2021).

Antimicrobial Activity

  • 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing a piperidine ring, including structures similar to 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine, have been synthesized and shown strong antimicrobial activity. A structure-activity study was conducted to assess their antimicrobial effects (Krolenko et al., 2016).

Antifungal Agents

  • A novel series of 1,2,4-triazines possessing 1,2,3-triazole and piperidine rings have been synthesized, showing in vitro antifungal activity. SAR (structure-activity relationship) was developed by comparing their MIC (minimum inhibitory concentration) values with known antifungals like miconazole and fluconazole (Sangshetti & Shinde, 2010).

Anti Neoplastic Activity

  • A novel 1,2,4-triazole derivative, structurally related to 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine, was evaluated for its anti-cancer activity against Dalton’s Lymphoma Ascitic in mice. The derivative demonstrated significant improvement in various biochemical and hematological parameters, supporting its potential as an anticancer agent (Arul & Smith, 2016).

Chemical Synthesis and Crystal Structure Analysis

  • The synthesis and crystal structure of derivatives of 1,2,4-triazoles, including compounds structurally related to 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine, were investigated. The study emphasized the role of various intermolecular interactions in molecular packing and their evaluation through computational procedures (Shukla et al., 2017).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Compounds with a 1,2,4-triazole structure have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This indicates potential future directions for research and development involving “4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine”.

properties

IUPAC Name

4-(3,5-dimethyl-1,2,4-triazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-7-11-12-8(2)13(7)9-3-5-10-6-4-9/h9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPPPXAGUDHXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660443
Record name 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine

CAS RN

795310-52-0
Record name 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine
Reactant of Route 3
Reactant of Route 3
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine
Reactant of Route 4
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine
Reactant of Route 5
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine
Reactant of Route 6
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.